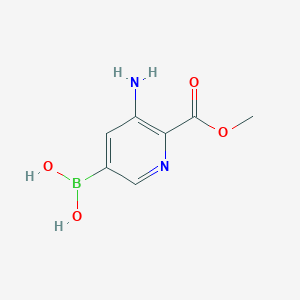![molecular formula C10H8ClF3O B14858125 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14858125.png)
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H3ClF6O. It is known for its unique chemical structure, which includes both chloromethyl and trifluoromethyl groups attached to a phenyl ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)benzoyl chloride with ethyl trifluoroacetate. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The chloromethyl and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
- 3-Chloro-5-(trifluoromethyl)benzoyl chloride
- 3-Chloro-5-(trifluoromethyl)benzoic acid
Uniqueness
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both chloromethyl and trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)8-2-7(5-11)3-9(4-8)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
YSROXJQJQHVIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16R,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14858053.png)

![2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14858065.png)
![3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14858066.png)

![1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14858079.png)
![2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14858089.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B14858101.png)
![6-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14858107.png)
![7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B14858116.png)

